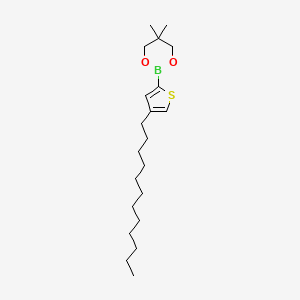
2-(4-Dodecylthiophen-2-YL)-5,5-dimethyl-1,3,2-dioxaborinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Dodecylthiophen-2-YL)-5,5-dimethyl-1,3,2-dioxaborinane is an organic compound that features a thiophene ring substituted with a dodecyl group and a dioxaborinane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Dodecylthiophen-2-YL)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the Stille coupling reaction. This reaction is carried out by reacting 4-dodecylthiophen-2-yltrimethylstannane with a suitable boronic acid derivative in the presence of a palladium catalyst, such as Pd(PPh3)2Cl2, in a solvent like benzene at room temperature . The reaction proceeds smoothly and yields the desired product in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Dodecylthiophen-2-YL)-5,5-dimethyl-1,3,2-dioxaborinane can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiophene ring or the dioxaborinane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or chloromethyl methyl ether (MOMCl) under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiophene or dioxaborinane derivatives.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
2-(4-Dodecylthiophen-2-YL)-5,5-dimethyl-1,3,2-dioxaborinane has several scientific research applications:
Organic Electronics: Used in the development of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) due to its electronic properties.
Material Science: Investigated for its potential in creating new materials with unique electronic and optical properties.
Chemical Sensors: Utilized in the design of chemical sensors due to its ability to interact with various analytes.
Mécanisme D'action
The mechanism of action of 2-(4-Dodecylthiophen-2-YL)-5,5-dimethyl-1,3,2-dioxaborinane in organic electronics involves its ability to facilitate charge transport. The compound’s structure allows for efficient π-π stacking interactions, which enhance charge mobility. Additionally, the dioxaborinane ring can interact with other molecular components, stabilizing the overall structure and improving device performance .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[1,2-b4,5-b’]dithiophene-based Polymers: These compounds also feature thiophene rings and are used in similar applications, such as organic photovoltaics.
Dithienylbenzothiadiazole (DBT) Derivatives: These compounds have similar electronic properties and are used in organic electronics.
Uniqueness
2-(4-Dodecylthiophen-2-YL)-5,5-dimethyl-1,3,2-dioxaborinane is unique due to its specific combination of a thiophene ring with a dodecyl group and a dioxaborinane ring. This structure provides a balance of solubility, electronic properties, and stability, making it particularly suitable for applications in organic electronics.
Propriétés
Numéro CAS |
919079-93-9 |
|---|---|
Formule moléculaire |
C21H37BO2S |
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
2-(4-dodecylthiophen-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C21H37BO2S/c1-4-5-6-7-8-9-10-11-12-13-14-19-15-20(25-16-19)22-23-17-21(2,3)18-24-22/h15-16H,4-14,17-18H2,1-3H3 |
Clé InChI |
UWKJYNVERFNYED-UHFFFAOYSA-N |
SMILES canonique |
B1(OCC(CO1)(C)C)C2=CC(=CS2)CCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


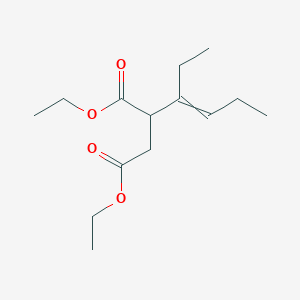
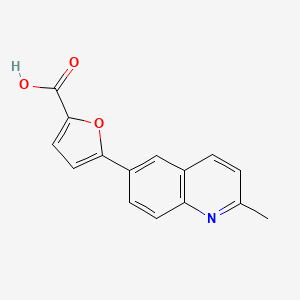
![2-Phenyl-1-[2-(prop-1-en-2-yl)cyclopent-1-en-1-yl]but-2-en-1-one](/img/structure/B12616295.png)
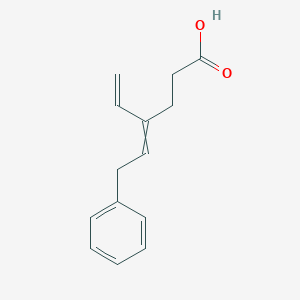
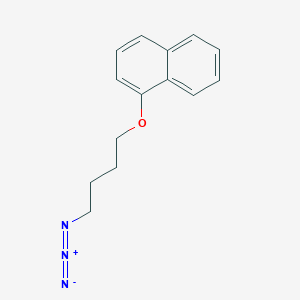
![7-Methylidenebicyclo[4.1.0]heptan-2-one](/img/structure/B12616308.png)
![6-Methoxy-4-methyl-5-[(propan-2-yl)oxy]naphthalen-1-ol](/img/structure/B12616313.png)
![N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenyl}glycine](/img/structure/B12616316.png)
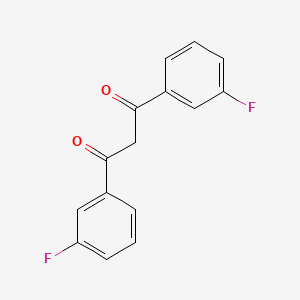
![(3S,3'aR,8'aS,8'bS)-2'-(2-bromophenyl)-6-chloro-7-methylspiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12616331.png)
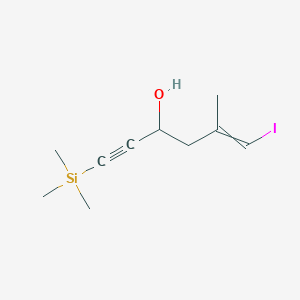
![Methyl 2-(2-cyclopentylethyl)imidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B12616343.png)
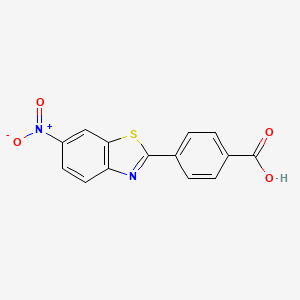
![N-{3-[(4-fluorophenyl)sulfonyl]-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl}butanamide](/img/structure/B12616346.png)
